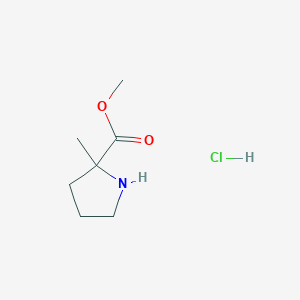

Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-methylpyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10-2)4-3-5-8-7;/h8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYWAVUCBMJUPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220060-08-2, 51098-46-5 | |

| Record name | Methyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl 2-methylpyrrolidine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride

Introduction: The Strategic Importance of Chiral Scaffolds in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the demand for enantiomerically pure compounds has become a cornerstone of rational drug design. Biological systems, being inherently chiral, often exhibit stark differences in pharmacological response to the different enantiomers of a drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in worst-case scenarios, toxic. This reality has propelled the use of chiral building blocks—enantiopure molecular fragments—to the forefront of medicinal chemistry.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. Its rigid, non-planar structure provides a three-dimensional framework that is ideal for orienting functional groups in precise spatial arrangements to optimize interactions with biological targets like enzymes and receptors.

This guide focuses on a particularly valuable derivative: Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS No: 220060-08-2). This compound is a chiral building block derived from the natural amino acid (S)-proline. The introduction of a methyl group at the C2 position creates a quaternary stereocenter, which significantly restricts the conformational flexibility of the pyrrolidine ring. This conformational lock-in enhances the architectural stability of peptides and small molecules into which it is incorporated, making it a powerful tool for designing potent and selective therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a wide range of synthetic applications.

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing in-depth information on the properties, synthesis, characterization, and applications of this key pharmaceutical intermediate.

Physicochemical and Structural Properties

Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride is a white to off-white crystalline solid. Its structure combines the rigidity of the α-methylated proline core with the reactivity of a methyl ester, making it an ideal intermediate for further chemical elaboration.

| Property | Value | Source(s) |

| CAS Number | 220060-08-2 | |

| Molecular Formula | C₇H₁₄ClNO₂ | |

| Molecular Weight | 179.64 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Purity | Typically ≥97% | |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | |

| Storage | Room temperature, under inert atmosphere |

Synthesis and Mechanistic Insights

The synthesis of Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride is a multi-step process that begins with the naturally abundant and chiral amino acid, (S)-proline. The overall strategy involves the α-methylation of the proline backbone followed by esterification of the carboxylic acid. The following protocol is a composite of established methods for α-methylation of proline and standard esterification procedures.

Overall Synthesis Workflow

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride (Precursor)

This part of the synthesis is based on a documented procedure that achieves α-methylation of (S)-proline.

Step 1a: Formation of the Azetidinone Intermediate

-

Rationale: The initial reaction of (S)-proline with chloral hydrate protects the carboxylic acid and the secondary amine, forming a bicyclic azetidinone intermediate. This transformation is crucial as it activates the α-carbon for the subsequent deprotonation and methylation step.

-

Protocol:

-

Suspend (S)-proline (11.4g, 99mmol) and chloral hydrate (35g, 211.6mmol) in acetonitrile (100mL).

-

Add magnesium sulfate (30g) as a dehydrating agent.

-

Heat the mixture at 60°C for 24 hours, then continue stirring at room temperature for an additional 48 hours.

-

Filter the reaction mixture and wash the solid residue with ethyl acetate.

-

Combine the organic phases, concentrate under reduced pressure, and recrystallize the crude product from ethanol to yield the white, solid azetidinone intermediate.

-

Step 1b: α-Methylation

-

Rationale: This step introduces the key methyl group at the C2 position. Lithium diisopropylamide (LDA), a strong, non-nucleophilic base, is used to deprotonate the α-carbon. The resulting enolate then reacts with methyl iodide (MeI) in an SN2 reaction to form the methylated intermediate. The reaction is performed at a very low temperature (-78°C) to control the reactivity of the LDA and prevent side reactions.

-

Protocol:

-

Dissolve the azetidinone intermediate (1.05g, 4.30mmol) in anhydrous tetrahydrofuran (THF, 30mL) and cool the solution to -78°C under an inert atmosphere (e.g., argon).

-

Slowly add a 2M solution of LDA (2.6mL, 5.20mmol) dropwise.

-

After stirring for 30 minutes, add methyl iodide (0.54mL, 8.67mmol).

-

Allow the mixture to warm gradually to -30°C over 2 hours.

-

Quench the reaction by adding water and allow it to warm to room temperature.

-

Extract the product with chloroform, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify the residue by silica gel column chromatography to obtain the methylated azetidinone.

-

Step 1c: Hydrolysis to the Carboxylic Acid Hydrochloride

-

Rationale: The final step in forming the precursor is the hydrolysis of the protecting groups under strongly acidic conditions. Refluxing in 6M hydrochloric acid cleaves the azetidinone ring, liberating the secondary amine and the carboxylic acid, and concurrently forming the hydrochloride salt.

-

Protocol:

-

Add the purified methylated azetidinone (430mg, 1.66mmol) to 6M HCl (5mL).

-

Heat the mixture at reflux for 3 hours.

-

Concentrate the mixture under reduced pressure.

-

Grind the resulting residue with hot acetone. After cooling, decant the acetone and dry the solid to obtain (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride as a white solid.

-

Part 2: Fischer Esterification to Yield the Final Product

This final step employs a standard Fischer esterification method using thionyl chloride in methanol.

-

Mechanism Insight: Thionyl chloride (SOCl₂) reacts with methanol to generate HCl in situ. This protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. A methanol molecule then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and elimination of a water molecule yield the protonated methyl ester, which is isolated as its hydrochloride salt. This method is efficient as the SOCl₂ also acts as a dehydrating agent, consuming the water byproduct and driving the equilibrium towards the product.

-

Protocol:

-

In a flask equipped with a dropping funnel and under an inert atmosphere, cool methanol (e.g., 50 mL) to 0°C.

-

Slowly add thionyl chloride (e.g., 1.2-2.0 equivalents) dropwise to the methanol, maintaining the temperature below 5°C.

-

Add the (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride (1.0 equivalent) portion-wise to the cold methanol/SOCl₂ mixture.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess solvent and SOCl₂.

-

The residue can be triturated with a non-polar solvent like diethyl ether or hexane and filtered to yield the crude product.

-

For higher purity, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) is recommended.

-

Characterization and Analytical Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR of Precursor ((S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride) in D₂O: δ 3.47-3.36 (m, 1H), 2.43-2.35 (m, 1H), 2.17-1.94 (m, 3H), 1.64 (s, 3H).

-

Expected ¹H NMR of Target Compound: The spectrum is expected to be very similar to the precursor, with the key addition of a singlet at approximately δ 3.7-3.8 ppm , corresponding to the three protons of the methyl ester (-OCH₃) group.

-

¹³C NMR of Precursor ((S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride) in D₂O: δ 177.38, 70.79, 45.57, 35.73, 23.30, 21.44.

-

Expected ¹³C NMR of Target Compound: The spectrum would be similar, but the carboxylic acid carbon (δ ~177 ppm) would shift slightly, and a new signal would appear around δ 52-54 ppm for the methyl ester carbon.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a parent ion [M+H]⁺ corresponding to the free base of the molecule (C₇H₁₃NO₂), with an expected m/z of approximately 144.10.

Applications in Pharmaceutical Synthesis

Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride is a high-value intermediate used in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its rigid, chiral structure is exploited to impart specific stereochemistry in the final drug molecule.

Caption: Key synthetic transformations and applications of the title compound.

-

Key Intermediate for PARP Inhibitors: A prominent example of the application of this scaffold is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. The (R)-enantiomer, (R)-2-methylproline, is a key building block for the anticancer drug Veliparib (ABT-888) . The synthesis involves coupling the protected amino acid with a diaminobenzamide moiety to construct the core of the drug. The stereochemistry at the C2 position of the proline ring is critical for the molecule's ability to bind to the PARP enzyme. The (S)-enantiomer serves as an equally valuable starting material for the synthesis of other potential therapeutic agents and tool compounds.

-

Peptidomimetics: The sterically hindered nature of the α-methylproline scaffold makes it an excellent substitute for natural proline in peptides. Its incorporation can enforce specific secondary structures, such as β-turns, and provides significantly enhanced resistance to degradation by proteases, thereby improving the pharmacokinetic profile of peptide-based drugs.

-

Asymmetric Synthesis: The pyrrolidine backbone can be further modified. The methyl ester can be reduced to the corresponding alcohol, which serves as a chiral ligand or a starting point for other functional group transformations, all while retaining the crucial stereochemistry of the C2 position.

Safety, Handling, and Storage

As a laboratory chemical, Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride requires careful handling to ensure personnel safety and maintain product integrity.

-

Hazard Identification:

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a particulate respirator may be necessary.

-

-

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid formation of dust and aerosols.

-

Store in a tightly closed container in a dry, well-ventilated place.

-

The compound should be stored at room temperature under an inert atmosphere to prevent degradation.

-

-

First Aid Measures:

-

In case of eye contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

(Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.)

Conclusion

Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride is more than just a chemical intermediate; it is a strategic tool in the arsenal of the modern medicinal chemist. Its synthesis from (S)-proline, incorporation of a conformationally-locking quaternary stereocenter, and versatile reactivity make it an enabling building block for the construction of complex, stereochemically defined molecules. Its demonstrated role in the synthesis of advanced clinical candidates like PARP inhibitors underscores its importance. For researchers in drug discovery and development, a thorough understanding of the properties, synthesis, and handling of this compound is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

-

Kolaczkowski, L., Barkalow, J., Barnes, D. M., Haight, A., Pritts, W., & Schellinger, A. (2019). Synthesis of (R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor. The Journal of Organic Chemistry, 84(8), 4837–4845. Available at: [Link]

- CoLab. (n.d.). Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor.

-

PubMed. (2019). Synthesis of (R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor. Journal of Organic Chemistry. Available at: [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(23), 8393. Available at: [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4859. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of Methyl pyrrolidine-2-carboxylate hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). Processes for preparing (r)-2-methylpyrrolidine and (s).

-

PubChem. (n.d.). (2S)-N-methylpyrrolidine-2-carboxamide hydrochloride. Retrieved from [Link]

- Benchchem. (n.d.). *2

(S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride structure.

An In-depth Technical Guide to (S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride is a specialized chiral building block derived from the amino acid L-proline. Its structure, featuring a stereodefined quaternary center at the α-position, imparts significant conformational rigidity and steric influence. These attributes are highly sought after in modern medicinal chemistry for the synthesis of complex, three-dimensional molecules with enhanced metabolic stability and precise target engagement. This guide provides a comprehensive overview of its structural characteristics, a detailed, field-tested synthesis protocol with mechanistic insights, robust analytical characterization methods, and its strategic applications in drug discovery, particularly in the burgeoning field of targeted protein degradation.

The Strategic Importance of α-Methylated Pyrrolidine Scaffolds

The Pyrrolidine Ring: A Privileged Scaffold in Medicine

The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen heterocycles in FDA-approved drugs.[1] Its non-planar, sp³-hybridized nature allows for an efficient exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[1] This scaffold is a key component in a wide array of therapeutics, including antiviral, anticancer, and antidiabetic agents.[1]

The Advantage of α-Methylation: Engineering Stability and Conformation

The introduction of a methyl group at the C2 position of the proline scaffold, creating (S)-2-methylpyrrolidine-2-carboxylic acid and its derivatives, is a deliberate design choice with profound implications. This substitution creates a sterically hindered environment that significantly restricts the molecule's conformational flexibility compared to its parent amino acid, proline.[2] This "locked" conformation is highly advantageous in asymmetric synthesis, where it can precisely direct the stereochemical outcome of a reaction.[2] Furthermore, in the context of peptidomimetics, α-methylation is a proven strategy to enhance stability against enzymatic degradation by proteases, thereby improving the pharmacokinetic profile of peptide-based drug candidates.[2]

(S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride: A Versatile Synthetic Intermediate

This specific compound, presented as a stable and soluble hydrochloride salt, serves as a ready-to-use intermediate for further chemical elaboration.[3] The methyl ester provides a convenient protecting group for the carboxylic acid, allowing selective reactions at the secondary amine of the pyrrolidine ring. Its classification as a "Protein Degrader Building Block" underscores its relevance in cutting-edge therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), where precise spatial orientation and structural rigidity are paramount.[4]

Physicochemical and Structural Properties

The fundamental properties of (S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride are summarized below.

| Property | Value | Source |

| CAS Number | 220060-08-2 | [3][4][5] |

| Molecular Formula | C₇H₁₄ClNO₂ | [3][4][6] |

| Molecular Weight | 179.64 g/mol | [3][4] |

| IUPAC Name | (2S)-methyl 2-methylpyrrolidine-2-carboxylate;hydrochloride | [6] |

| Synonyms | 2-Methyl-L-proline Methyl ester hydrochloride, (S)-Methyl 2-Methylpyrrolidine-2-Carboxylate HCl | [3] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Soluble in polar solvents (e.g., water, methanol, ethanol) | [3] |

| Purity | Commercially available with purity ≥97% | [3][4] |

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.[3]

Synthesis and Manufacturing Protocol

The synthesis of (S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride can be efficiently achieved from the readily available chiral starting material, (S)-proline. The following protocol outlines a robust, multi-step synthesis that establishes the key quaternary stereocenter.

Synthetic Workflow Overview

The overall strategy involves the protection of the proline core, stereoselective methylation, and subsequent esterification and deprotection.

Caption: High-level workflow for the synthesis of the target compound from (S)-proline.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of the parent carboxylic acid and standard esterification procedures.[7][8]

Part A: Synthesis of (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride[7]

-

Step 1: Formation of Azetidinone Intermediate.

-

To a suspension of (S)-proline (11.4g, 99mmol) and chloral hydrate (35g, 211.6mmol) in acetonitrile (100mL), add anhydrous MgSO₄ (30g).

-

Rationale: Chloral hydrate reacts with the proline to form a cyclic intermediate, and MgSO₄ acts as a dehydrating agent to drive the reaction forward.

-

Heat the mixture at 60°C for 24 hours, then continue stirring at room temperature for 48 hours.

-

Filter the mixture and wash the solid residue with ethyl acetate (EtOAc). Combine the organic phases and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield the white solid azetidinone intermediate.

-

-

Step 2: α-Methylation.

-

Dissolve the azetidinone intermediate (1.05g, 4.30mmol) in anhydrous tetrahydrofuran (THF, 30mL) and cool the solution to -78°C under an inert atmosphere (e.g., Argon).

-

Add a 2M solution of lithium diisopropylamide (LDA) in THF (2.6mL, 5.20mmol) dropwise. Stir for 30 minutes.

-

Rationale: LDA is a strong, non-nucleophilic base that selectively deprotonates the α-carbon, forming a chiral enolate. The existing stereocenter directs the subsequent alkylation.

-

Add methyl iodide (MeI, 0.54mL, 8.67mmol) and allow the mixture to warm to -30°C over 2 hours.

-

Quench the reaction with water and warm to room temperature. Extract the product with chloroform (CHCl₃), wash the combined organic extracts with brine, dry over MgSO₄, and concentrate.

-

Purify the residue by silica gel column chromatography to obtain the methylated azetidinone.

-

-

Step 3: Hydrolysis to the Amino Acid Hydrochloride.

-

Add the purified methylated azetidinone (430mg, 1.66mmol) to 6M hydrochloric acid (5mL).

-

Heat the mixture at reflux for 3 hours.

-

Rationale: The acidic conditions hydrolyze the protective group, yielding the free amino acid which is protonated by the excess HCl to form the stable hydrochloride salt.

-

Concentrate the mixture under reduced pressure. Grind the resulting residue with hot acetone, cool, and decant the solvent to obtain (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride as a white solid.

-

Part B: Fischer-Speier Esterification

-

Step 4: Formation of the Methyl Ester Hydrochloride.[8]

-

Suspend the (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride (1.0g, 6.0mmol) in anhydrous methanol (20mL) and cool the mixture to 0°C in an ice bath.

-

Add thionyl chloride (0.65mL, 9.0mmol) dropwise, ensuring the temperature does not exceed 5°C.

-

Rationale: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification, and methyl sulfite, which acts as a dehydrating agent, driving the equilibrium towards the product.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat at 40°C for approximately 4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the solution under reduced pressure. The residue is taken up in fresh methanol and re-concentrated twice to remove any excess thionyl chloride.

-

Dry the final residue under vacuum to yield (S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride in high purity.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the final product.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the N-H protons (broad), the pyrrolidine ring protons (multiplets in the 1.9-3.5 ppm range), a singlet for the ester methyl group (~3.7 ppm), and a singlet for the C2-methyl group (~1.6 ppm). The integration should match the 14 protons.[7] |

| ¹³C NMR | A signal for the ester carbonyl carbon (~177 ppm), a signal for the quaternary C2 carbon (~71 ppm), signals for the pyrrolidine ring carbons, a signal for the ester methyl carbon, and a signal for the C2-methyl carbon.[7] |

| Mass Spec (ESI+) | The primary ion observed will be the molecular ion of the free base [M+H]⁺, corresponding to the mass of C₇H₁₃NO₂. |

| FT-IR | Characteristic peaks for the N-H stretch (broad, centered around 2400-3000 cm⁻¹ for the ammonium salt), a strong C=O stretch for the ester (~1740 cm⁻¹), and C-H stretches. |

| HPLC | A single major peak on a suitable chiral or reverse-phase column, indicating high purity (typically >97%). |

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable asset in the synthesis of advanced therapeutic agents.

Logic of Application in Complex Molecule Synthesis

The compound serves as a rigid, stereodefined scaffold onto which further complexity can be built. The secondary amine provides a nucleophilic handle for elaboration (e.g., amide coupling, reductive amination), while the ester can be hydrolyzed if a free carboxylic acid is required for later-stage coupling.

Caption: Conceptual pathway for incorporating the building block into a final drug candidate.

Case Study: A Building Block for PROTACs

Targeted protein degradation using PROTACs is a revolutionary therapeutic strategy. A PROTAC is a heterobifunctional molecule with a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The conformational rigidity and defined exit vectors provided by scaffolds like (S)-Methyl 2-methylpyrrolidine-2-carboxylate are critical for achieving a productive ternary complex (Target-PROTAC-E3 Ligase).

In this context, the pyrrolidine core can serve as a rigid portion of the linker or as part of the ligand itself. The synthetic handles (amine and ester) allow for the covalent attachment of the target-binding and E3-binding moieties, making it an invaluable component in the construction of PROTAC libraries for screening and optimization.[4]

Handling, Storage, and Safety

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere. This compound is typically stable at room temperature.[4][9]

-

Safety: Consult the Safety Data Sheet (SDS) for detailed toxicity and handling information. The hydrochloride salt is acidic and should be handled with care.[3]

Conclusion

(S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride is more than a simple chemical intermediate; it is a sophisticated tool for molecular engineering. Its defining features—a stereochemically fixed quaternary center, conformational rigidity, and versatile synthetic handles—provide medicinal chemists with a powerful scaffold to address key challenges in modern drug design, including metabolic stability, target selectivity, and the construction of complex three-dimensional pharmacophores. Its utility in the synthesis of next-generation therapeutics, such as targeted protein degraders, ensures its continued relevance and importance in the field of drug discovery.

References

- Vertex AI Search.

- Guidechem. How to Prepare (S)-2-Methylpyrrolidine-2-carboxylic Acid (Hydrochloride)? - FAQ.

- Biomol.com. (R)-Pramipexole (hydrochloride) | CAS 104632-27-1 | Cayman Chemical.

- CymitQuimica. CAS 104632-27-1: 2,6-Benzothiazolediamine, 4,5,6 ....

- CymitQuimica. CAS 220060-08-2: methyl (2S)-2-methylpyrrolidine-2-carboxy….

- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- LGC Standards. Pramipexole impurity D CRS.

- SynZeal. Pramipexole EP Impurity D | 104632-27-1.

- Benchchem. 2-Methyl-L-proline | 42856-71-3.

- Sigma-Aldrich. CAS 104632-27-1.

- PubChem. methyl (2S)

- PubChem. (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2.

- PMC. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.

- NIH. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.

- Made-in-China.com.

- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- BLD Pharm. 220060-08-2|(S)

- PrepChem.com.

- Next Peptide. 220060-08-2 | (S)

- Google Patents. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.

- ChemicalBook. (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride(1508261-86-6) 1H NMR spectrum.

- Pharmaffiliates. 63399-77-9 | Product Name : (2R)-2-Methylpyrrolidine-2-carboxylic Acid.

- BOCSCI. CAS:1508261-86-6| (S)-2-Methylpyrrolidine-2-carboxylic Acid (Hydrochloride).

- HDH Chemicals. methyl (2S)

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methyl-L-proline | 42856-71-3 | Benchchem [benchchem.com]

- 3. CAS 220060-08-2: methyl (2S)-2-methylpyrrolidine-2-carboxy… [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 220060-08-2|(S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 6. methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride | C7H14ClNO2 | CID 57516455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. prepchem.com [prepchem.com]

- 9. alfa-industry.com [alfa-industry.com]

Physical and chemical properties of Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride.

An In-depth Technical Guide to Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride

Authored by: Gemini, Senior Application Scientist

Introduction: Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride is a chiral heterocyclic compound with significant applications in organic synthesis and pharmaceutical development. As a derivative of the amino acid proline, it serves as a valuable building block in the creation of complex, biologically active molecules.[1][2] The hydrochloride salt form of this compound enhances its stability and solubility in polar solvents, making it a versatile reagent in various chemical transformations.[1] This guide provides a comprehensive overview of its core physical and chemical properties, analytical methodologies, and handling protocols, tailored for researchers and professionals in the field of drug discovery and chemical synthesis.

Part 1: Core Physicochemical Properties

The utility of Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride in a laboratory setting is fundamentally dictated by its physical and chemical characteristics. A thorough understanding of these properties is crucial for its appropriate storage, handling, and application in synthetic chemistry.

Structural and General Properties

This compound is characterized by a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, with a methyl and a methyl carboxylate group at the 2-position. The "(2S)" designation specifies the stereochemistry at this chiral center.

| Property | Value | Source(s) |

| Chemical Name | Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride | [1] |

| Synonyms | (S)-Methyl 2-Methylpyrrolidine-2-Carboxylate HCl, 2-Methyl-L-proline Methyl ester hydrochloride | [1] |

| CAS Number | 220060-08-2 | [1][3][4][5][6] |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][3][4][5][7] |

| Molecular Weight | 179.64 g/mol | [1][4][5] |

| Appearance | White to off-white crystalline solid | [1] |

Solubility and Stability

The presence of the hydrochloride salt significantly influences the compound's solubility profile, rendering it soluble in polar solvents.

| Property | Observation | Source(s) |

| Solubility | Soluble in water and alcohols. | [1][2] |

| Stability | Stable under recommended storage conditions. The hydrochloride form enhances stability. | [1][2][8] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [9][10] |

| Incompatibilities | Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. | [8] |

Part 2: Synthesis and Reactivity

As a synthetic building block, understanding the preparation and characteristic reactions of Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride is paramount for its effective use.

General Synthetic Approach

The synthesis of this compound typically involves the esterification of the corresponding amino acid, (S)-2-Methylpyrrolidine-2-carboxylic acid, followed by the formation of the hydrochloride salt. A general, plausible synthetic route starting from (S)-proline is outlined below. This multi-step synthesis involves the protection of the amine, methylation, and subsequent esterification.

Caption: A plausible synthetic route to Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride.

Chemical Reactivity

The reactivity of Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride is centered around its key functional groups: the secondary amine (as a hydrochloride salt), and the methyl ester. The amine can be deprotonated to a free base, which can then act as a nucleophile or be further functionalized. The ester group is susceptible to hydrolysis under acidic or basic conditions and can undergo transesterification or reduction.

Part 3: Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quality of Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride.

Spectroscopic and Chromatographic Analysis Workflow

A typical workflow for the analytical characterization of this compound involves a combination of spectroscopic and chromatographic techniques.

Caption: Standard analytical workflow for compound characterization.

Experimental Protocols

-

Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.

-

Methodology:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Process the data (Fourier transform, phase correction, baseline correction).

-

Analyze the spectra for chemical shifts, coupling constants, and integration to confirm the structure.

-

-

Objective: To determine the purity of the compound.

-

Methodology:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., water/acetonitrile mixture).

-

Select an appropriate HPLC column (e.g., C18 reverse-phase).

-

Develop a mobile phase gradient (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Inject the sample and monitor the elution profile using a UV detector.

-

Calculate the purity based on the relative peak areas.

-

-

Objective: To confirm the molecular weight of the compound.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the spectrum for the molecular ion peak corresponding to the free base [M+H]⁺.

-

Part 4: Safety and Handling

Proper handling of Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride is essential to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[10][11]

-

PPE:

First Aid Measures

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10]

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[8]

Conclusion

Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride is a foundational building block for synthetic and medicinal chemists. Its well-defined physical and chemical properties, coupled with established analytical and handling protocols, enable its effective and safe use in the pursuit of novel molecular entities. This guide serves as a technical resource to support researchers in harnessing the full potential of this versatile compound.

References

-

Chemsrc. (2025, August 25). CAS#:51098-46-5 | Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Methyl pyrrolidine-2-carboxylate hydrochloride. Retrieved from [Link]

-

Methyl Pyrrolidine-2-Carboxylate Hydrochloride: High-Purity Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]

-

MSDS of methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylpyrrolidine-2-carboxylic acid hydrochloride. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride, min 97%. Retrieved from [Link]

-

Next Peptide. (n.d.). 220060-08-2 | (S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride. Retrieved from [Link]

-

ChemBK. (2024, April 9). Methylpyrrolidine-2-carboxylate hydrochloride. Retrieved from [Link]

Sources

- 1. CAS 220060-08-2: methyl (2S)-2-methylpyrrolidine-2-carboxy… [cymitquimica.com]

- 2. fuaij.com [fuaij.com]

- 3. 220060-08-2|(S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 4. capotchem.com [capotchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 220060-08-2 | (S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride | Next Peptide [nextpeptide.com]

- 7. CAS#:51098-46-5 | this compound | Chemsrc [chemsrc.com]

- 8. capotchem.cn [capotchem.cn]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. 2-Methylpyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2 | CID 53433724 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Methyl 2-Methylpyrrolidine-2-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride is a specialized amino acid derivative that has garnered significant attention within the realms of organic synthesis and pharmaceutical development. Its structural hallmark is a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, with a methyl and a methyl carboxylate group at the C2 position.[1] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a versatile reagent for a multitude of chemical transformations.[1]

The chirality at the C2 position, typically specified as (S) or (R), introduces a crucial stereochemical element. This makes it an invaluable building block for the asymmetric synthesis of complex molecules, particularly in the development of novel therapeutics where specific stereoisomers often dictate biological activity and efficacy. The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, frequently found in biologically active compounds.[2] This guide provides an in-depth exploration of its properties, synthesis, analysis, and applications, designed to empower researchers in leveraging this compound to its full potential.

Core Identification and Physicochemical Properties

Precise identification is paramount in chemical research and development. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number.

Table 1: Compound Identification

| Identifier | Value |

| Compound Name | Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride |

| Synonyms | (S)-Methyl 2-Methylpyrrolidine-2-Carboxylate HCl, 2-Methyl-L-proline Methyl ester hydrochloride |

| CAS Number | 220060-08-2[1][3][4][5][6][7] |

| Molecular Formula | C₇H₁₄ClNO₂[1][4][5][6][7] |

| Molecular Weight | 179.64 g/mol [1][5][6][7] |

Note: While the (S)-enantiomer (CAS 220060-08-2) is commonly cited, the (R)-enantiomer (CAS 1286768-32-8) also exists and is used in specific synthetic strategies.[8]

Table 2: Physicochemical Characteristics

| Property | Description | Source |

| Appearance | White to off-white crystalline solid. | [1] |

| Solubility | Soluble in polar solvents like water and alcohols. The hydrochloride salt form enhances aqueous solubility. | [1][9] |

| Purity | Commercially available with purity typically ≥97%. | [1][6] |

| Storage | Store in original, tightly sealed containers at room temperature. | [6][10] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common and logical approach begins with the naturally occurring amino acid, L-proline (the (S)-enantiomer), which provides the foundational chiral center.

Conceptual Workflow of Synthesis

The transformation from L-proline to the target molecule involves two key strategic steps: protection of the amine and methylation at the α-carbon, followed by esterification and salt formation.

Caption: Conceptual workflow for the synthesis of the target compound from L-proline.

Detailed Experimental Protocol (Illustrative)

This protocol is a synthesized representation based on established organic chemistry principles for α-alkylation of amino acids. A specific patented process involves the reduction of a sulfonyloxymethyl group.[11] Another approach involves the reaction of proline with chloral hydrate to form an intermediate that is then methylated.[12]

Step 1: Synthesis of (S)-2-Methylpyrrolidine-2-carboxylic Acid [12]

-

Intermediate Formation: Suspend (S)-proline and chloral hydrate in acetonitrile (MeCN). Add magnesium sulfate (MgSO₄) and heat the mixture. This step forms a bicyclic azetidinone intermediate. The rationale for using chloral hydrate is to form a protected adduct that facilitates selective α-methylation.

-

α-Methylation: The formed azetidinone is dissolved in tetrahydrofuran (THF) and cooled to -78°C. A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is added dropwise to deprotonate the α-carbon. The choice of LDA at low temperature is critical to ensure kinetic control and prevent side reactions.

-

Electrophilic Quench: Methyl iodide (MeI) is then added to the reaction mixture. The resulting carbanion attacks the methyl group in an Sₙ2 reaction, installing the methyl group at the α-position.

-

Hydrolysis: The methylated intermediate is then subjected to acidic hydrolysis (e.g., refluxing in 6M HCl) to break open the azetidinone ring and yield (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride.

Step 2: Fischer Esterification and Salt Formation

-

Reaction Setup: The crude (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride is suspended in methanol (MeOH).

-

Acid Catalyst: The solution is cooled in an ice bath, and thionyl chloride (SOCl₂) is added dropwise. Thionyl chloride reacts with methanol to generate HCl in situ, which serves as the catalyst for the esterification and ensures the final product is isolated as the hydrochloride salt. This method is often preferred for its efficiency and the volatile nature of its byproducts (SO₂ and HCl).

-

Reaction and Workup: The mixture is stirred and allowed to warm to room temperature, then gently refluxed to drive the esterification to completion. The solvent is then removed under reduced pressure to yield the crude product.

-

Purification: The resulting solid is often triturated with a non-polar solvent like diethyl ether or methyl tert-butyl ether to remove impurities, yielding the final, purified this compound.[11]

Analytical Characterization

Rigorous analytical confirmation is essential to verify the structure and purity of the synthesized compound. Several spectroscopic techniques are employed for this purpose.

Table 3: Key Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrrolidine ring protons (CH₂), the C2-methyl group (singlet), and the ester methyl group (singlet) are expected. The exact chemical shifts will depend on the solvent used (e.g., D₂O, DMSO-d₆). For example, in D₂O, a singlet for the C2-methyl group is observed around 1.64 ppm.[12] |

| ¹³C NMR | Resonances for all seven unique carbon atoms should be present, including the quaternary C2 carbon, the carbonyl carbon of the ester, the two methyl carbons, and the three pyrrolidine ring carbons.[12] |

| Mass Spec (MS) | The mass spectrum will show the molecular ion peak corresponding to the free base (M+H)⁺ at m/z 144.1. |

| Infrared (IR) | Characteristic peaks for the N-H stretch (of the ammonium salt), C-H stretches, and a strong C=O stretch for the ester group (around 1740 cm⁻¹) are expected.[13] |

Note: Comprehensive analytical data including NMR, HPLC, and LC-MS are often available from commercial suppliers.[3][14]

Applications in Research and Drug Development

The utility of this compound stems from its role as a constrained, chiral amino acid analogue. This unique structure makes it a valuable building block in several areas of pharmaceutical research.

Scaffold for Novel Therapeutics

The pyrrolidine ring is a common motif in a vast array of FDA-approved drugs and clinical candidates.[2] Incorporating the 2-methyl-2-carboxylate moiety allows for the creation of novel analogues with modified steric and electronic properties. This can lead to:

-

Enhanced Binding Affinity: The rigid structure can lock a molecule into a bioactive conformation, improving its interaction with a biological target.

-

Improved Selectivity: The specific stereochemistry can differentiate between receptor subtypes or enzyme isoforms.

-

Favorable Pharmacokinetic Properties: The pyrrolidine scaffold can influence properties like solubility, metabolic stability, and cell permeability.

Peptide and Peptidomimetic Synthesis

As an unnatural amino acid, it can be incorporated into peptides to create peptidomimetics. The α,α-disubstitution at the C2 position introduces significant steric hindrance, which can:

-

Induce Specific Secondary Structures: Force the peptide backbone into a particular turn or helical conformation.

-

Increase Proteolytic Stability: The bulky substitution can shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the half-life of the peptide drug.

Building Block for Complex Molecules

It serves as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[9][15] Its functional groups—the secondary amine and the ester—provide orthogonal handles for further chemical modification, allowing for the systematic construction of intricate molecular architectures. For instance, it is listed as a building block for protein degraders.[6]

Caption: Key applications of the title compound in pharmaceutical R&D.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.

Hazard Identification

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[10][16] May cause respiratory irritation.[17]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing.[18] Avoid breathing dust.[17] Use in a well-ventilated area or under a chemical fume hood.[10][19]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[18]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[18]

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[18]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[17]

-

Skin Contact: Wash off with soap and plenty of water.[17]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[17]

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[18][19]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.[17]

Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.[17]

References

- 1. CAS 220060-08-2: methyl (2S)-2-methylpyrrolidine-2-carboxy… [cymitquimica.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 220060-08-2|(S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 220060-08-2 | (S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride | Next Peptide [nextpeptide.com]

- 6. calpaclab.com [calpaclab.com]

- 7. capotchem.com [capotchem.com]

- 8. METHYL (2R)-2-METHYLPYRROLIDINE-2-CARBOXYLATE HCL [cymitquimica.com]

- 9. fuaij.com [fuaij.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]

- 12. Page loading... [guidechem.com]

- 13. Methyl pyrrolidine-2-carboxylate hydrochloride | 65365-28-8 [chemicalbook.com]

- 14. 220060-08-2 | Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl | Pyrrolidines | Ambeed.com [ambeed.com]

- 15. indiamart.com [indiamart.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. capotchem.cn [capotchem.cn]

- 18. uwaterloo.ca [uwaterloo.ca]

- 19. sigmaaldrich.com [sigmaaldrich.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Biological Activity of Pyrrolidine Derivatives

Date: December 31, 2025

Abstract

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a quintessential privileged scaffold in medicinal chemistry. Its prevalence in natural products and its synthetic tractability have established it as a cornerstone in modern drug discovery.[1] The unique structural and physicochemical properties of the pyrrolidine moiety, particularly its three-dimensional nature and the potential for rich stereochemistry, allow it to effectively explore chemical space and interact with complex biological targets.[2][3] This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by pyrrolidine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental frameworks used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the design of novel therapeutic agents.

The Pyrrolidine Scaffold: A Unique Physicochemical Profile

The therapeutic versatility of pyrrolidine derivatives stems from the inherent properties of the five-membered saturated ring. Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of pyrrolidine create a non-planar, puckered conformation. This phenomenon, known as "pseudorotation," imparts a distinct three-dimensional (3D) character to the molecule.[2][4]

Key advantages conferred by the pyrrolidine scaffold include:

-

Enhanced 3D Coverage: The non-planar structure allows substituents to be projected into space in precise vectors, facilitating optimal interactions with the often-complex topographies of protein binding pockets.[3]

-

Stereochemical Complexity: With up to four stereogenic centers, the pyrrolidine ring can give rise to a multitude of stereoisomers.[2] This diversity is critical, as different stereoisomers can exhibit vastly different biological profiles and binding affinities for enantioselective protein targets.[4]

-

Improved Physicochemical Properties: The presence of the nitrogen atom can enhance aqueous solubility and act as a hydrogen bond donor (as an N-H group) or acceptor, which are crucial for drug-target interactions and favorable pharmacokinetic profiles.

-

Metabolic Stability and Synthetic Accessibility: The saturated ring is generally stable to metabolic degradation, and a wealth of synthetic methodologies, often starting from the chiral pool (e.g., L-proline), allows for the controlled synthesis of diverse derivatives.[5]

The Broad Spectrum of Biological Activities

Pyrrolidine derivatives have demonstrated a remarkable breadth of pharmacological activities, targeting a wide array of enzymes, receptors, and signaling pathways.[1][6] This has led to their development and investigation across numerous therapeutic areas.

Anticancer Activity

A significant number of pyrrolidine derivatives have been developed as potent anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[7][8]

Mechanisms of Action: A primary mechanism is the induction of apoptosis (programmed cell death). Many derivatives trigger the intrinsic apoptotic pathway by disrupting mitochondrial function, leading to the release of cytochrome c and the subsequent activation of a caspase cascade (Caspase-9 and Caspase-3), which executes cell death.[8] Other reported mechanisms include the inhibition of crucial enzymes like histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), and the regulation of various cellular targets that control cell proliferation.[2][7]

Representative Data: The cytotoxic potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Spiro[pyrrolidine-3,3′-oxindole] | MCF-7 (Breast) | 17 | [2] |

| Spiro[pyrrolidine-3,3′-oxindole] | HeLa (Cervical) | 19 | [2] |

| N-Arylpyrrolidine-2,5-dione | MCF-7 (Breast) | 3.1 | [8] |

| Pyrrolidinone-hydrazone | IGR39 (Melanoma) | 2.5 | [8][9] |

| Polysubstituted Pyrrolidine | HCT116 (Colon) | 2.9 - 16 | [10] |

| Spiropyrrolidine-thiazolo-oxindole | HepG2 (Liver) | 0.80 | [11] |

Signaling Pathway Visualization:

Caption: Intrinsic apoptosis pathway commonly induced by anticancer pyrrolidine derivatives.[8]

Antimicrobial (Antibacterial & Antifungal) Activity

Bacterial infections pose a major global health threat, and the rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[12] Pyrrolidine derivatives have emerged as a promising class of antimicrobials, effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[13][14]

Mechanisms of Action: A key mechanism of antibacterial action is the inhibition of essential bacterial enzymes that are distinct from their mammalian counterparts, offering selective toxicity. Targets include DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and repair.[8][11]

Representative Data: Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Pyrrolidinoindoline Alkaloid | Various Bacteria/Fungi | as low as 5 | [13][14] |

| Sulfonylamino Pyrrolidine | S. aureus | 3.11 | [6] |

| Sulfonylamino Pyrrolidine | E. coli | 6.58 | [6] |

| Dipyrrolidino-dibromobenzene | S. aureus | 32 - 128 | [15][16] |

| Dipyrrolidino-dibromobenzene | C. albicans | 32 - 64 | [15][16] |

Antiviral Activity

The pyrrolidine scaffold is a component of several potent antiviral drugs.[5] These compounds are designed to inhibit critical viral proteins, thereby halting viral replication and propagation.

Mechanisms of Action: Pyrrolidine-containing drugs have been successfully developed to target viral proteases and polymerases. For instance, in Hepatitis C Virus (HCV), derivatives act as inhibitors of the NS3/4A serine protease, which is essential for processing the viral polyprotein.[17] Others inhibit the NS5A protein, which is vital for viral replication.[17] Against influenza A, spiro[pyrrolidine-2,2'-adamantanes] have been designed to interact with the M2 protein channel.[18]

Examples of Pyrrolidine-Based Antivirals:

-

Telaprevir: An inhibitor of the HCV NS3/4A serine protease.[17]

-

Ombitasvir: An inhibitor of the HCV NS5A protein, also showing potential against SARS-CoV-2.[17]

Neuroprotective and Central Nervous System (CNS) Activity

The unique ability of small molecules to cross the blood-brain barrier makes the pyrrolidine scaffold an attractive starting point for CNS-acting drugs. Derivatives have shown significant promise as neuroprotective, anticonvulsant, and nootropic (cognitive-enhancing) agents.[19][20]

Mechanisms of Action:

-

Neuroprotection: In models of ischemic stroke, certain pyrrolidine derivatives exert neuroprotective effects by blocking neuronal sodium channels, which mitigates excitotoxicity and cell death following an ischemic event.[8][21] Others show efficacy in models of cognitive impairment by protecting the cholinergic system.[22][23]

-

Anticonvulsant: Pyrrolidine-2,5-dione derivatives have demonstrated significant anticonvulsant properties in various preclinical models, suggesting their potential for treating epilepsy.[2]

-

Nootropic Effects: The archetypal pyrrolidone, Piracetam, was the first compound to be described as a "nootropic," a substance that enhances learning and memory.[20]

Other Notable Activities

-

Anti-inflammatory: Derivatives have been synthesized that act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs).[24]

-

Antidiabetic: Pyrrolidine-based compounds have been designed as potent inhibitors of dipeptidyl peptidase-4 (DPP-IV), an enzyme that degrades incretin hormones. By inhibiting DPP-IV, these compounds enhance glucose-dependent insulin secretion, making them effective agents for managing type 2 diabetes.[25]

Methodologies for Biological Evaluation

The characterization of pyrrolidine derivatives requires robust and validated experimental protocols. The choice of assay is dictated by the therapeutic area of interest.

Cytotoxicity and Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability and cytotoxicity.[1]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1]

Experimental Workflow:

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Culture: Plate cells (e.g., HCT116, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the pyrrolidine compound and a vehicle control. Incubate for the desired exposure period (e.g., 48 hours).[1]

-

MTT Reagent: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

In Vivo Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely utilized in vivo model to simulate focal cerebral ischemia (stroke) and evaluate the neuroprotective potential of test compounds.[8][21]

Principle: The model involves the temporary or permanent occlusion of the middle cerebral artery, a major blood vessel supplying the brain. This induces an ischemic injury that mimics the pathophysiology of a stroke in humans. The efficacy of a neuroprotective agent is assessed by its ability to reduce the resulting infarct volume and improve neurological outcomes.

Brief Procedure:

-

Anesthesia: The animal (typically a rat or mouse) is anesthetized.

-

Surgical Procedure: The common carotid artery and its branches are exposed. A nylon filament is inserted into the internal carotid artery to block the origin of the middle cerebral artery.[8]

-

Occlusion & Reperfusion: The filament is left in place for a defined period (e.g., 60-90 minutes) to induce ischemia, after which it may be withdrawn to allow for reperfusion (blood flow restoration).

-

Compound Administration: The pyrrolidine derivative is administered before, during, or after the ischemic event.

-

Outcome Assessment: After a recovery period (e.g., 24 hours), the animal is assessed for neurological deficits, and the brain is analyzed to measure the infarct size, typically using TTC staining. A reduction in infarct volume compared to vehicle-treated animals indicates neuroprotective activity.[21]

Conclusion and Future Prospects

The pyrrolidine scaffold is undeniably a cornerstone of medicinal chemistry, offering a unique combination of stereochemical complexity, favorable physicochemical properties, and broad biological activity.[1][6] Its presence in numerous natural products and FDA-approved drugs is a testament to its therapeutic relevance.[11] The diverse activities, ranging from anticancer and antimicrobial to neuroprotective and antidiabetic, highlight the scaffold's remarkable versatility.

Future research will likely focus on the development of more sophisticated and target-selective derivatives. The use of advanced synthetic strategies, such as asymmetric organocatalysis and multicomponent reactions, will enable the creation of novel libraries with greater chemical diversity.[5][26] Furthermore, combining the pyrrolidine motif with other bioactive pharmacophores through molecular hybridization presents a promising avenue for developing next-generation therapeutics with enhanced potency and reduced side effects.[6][11] As our understanding of disease biology deepens, the rational design of pyrrolidine derivatives will continue to yield innovative drug candidates to address unmet medical needs.

References

- Neuroprotective Potential of Pyrrolidine Derivatives: A Technical Overview - Benchchem. (n.d.). BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcEmqQi3V-SThkK3ivFDqOqiwL9cyMjOuF6CTgS59Bnb34i5BRBksE18YQL7QTGEkp6d1W7FUwWeHqqSpZOsyHAbP6ssMZ5Np5iy7ZiGZjYb9NE6im6YOdmIkKuaA0LWHYMMbOyyLLhARpdddQA_SiMxcV_6qQTI5fLb_i42wVMck_EXz6QFig18S7Gr3O92ELiUsIOkuPlpYsx3sIueWlkXbeqUMz]

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8352847/]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLkQzVOl4W-l_hWbVsA7MHmug-bEwVxQft_o9Ubwp3HxDKMRBl6yP1bemXcS_2yn_jsWh2HkGqFq5ZlsBJ6NCIDdiCFGTK4eayqnIsn7e53kECYEPAz3pf9azNde00DhFlbUCVYemG3yv7TE3-BiGXYppeuD5yXeF2ZPt-VZJP57JkYy341bcBgaxz-yihP0yp4Y_EzlE3QjpvK2bXoiOM6Cd6J78FmYLQ5NuNi58aAlvxlo3JzBg0KZgI1uSptia5PLH7QKhyF3k=]

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34373963/]

- Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNj8Rvr7dFelQ194_oAB5DFBreg2EyjRc1CfsI8m9rt_XfXFv8vURo4wGcF2taEEe_e-DmRYA9ClAsEu0E4CFAlRZaPKhQpxtmaYiu1t5h3hbmd81qbOcJieI-4hS3Mo4mQX4ZL3Vi5bVL7SB9]

- Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. (n.d.). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36066220/]

- Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. (n.d.). Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/13632434.2022.2140685]

- Sahu, R., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Eur J Med Chem, 246, 114954. [URL: https://pubmed.ncbi.nlm.nih.gov/36462432/]

- Pyrrolidine Derivatives: A Comparative Analysis of Biological Activities. (n.d.). BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnctHUDTQowuwTKyiLTz2ykdbgPuOE2To0vtYVrzWDAsHo3Iy7Z3EazihpELY9VZOf3VCmZE7Q-jD8FDue1RlF2Q7W4LpyXesQMeCKe6UDoGEQ-xAx6Szu7jQiPyrmICAQOy95TUsLGmugy1rHiLLWNwegv_dHhLQhO6uvJ6glP-duAWodgBdLBo-sxS8Zsb9e035eXP86e4nOd_jzj0s2eVzggg==]

- Biological Activities of Pyrrolidinoindoline Alkaloids from Calycodendron milnei. (2025). ResearchGate. [URL: https://www.researchgate.

- The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery and Biological Activity. (2025). BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_PBo3OAiaHZSjgMNySLq5Y5H5asnfzfMnOVBBZsr2HwH-uRgW_GqLOYOC6wCK7W_GEDugbIJQ6VQUVA4lPFcVY6VQHtozLBJDmE4xCU7aidPnXJ1anCyTX84rckUc7VofD44BRPDmwTxIJiZo71PNzUFpjY_6n98Uv9pEV2pBIZXJdcYIsnyrPPTCa6BjUeqXFM11BoT72TEWqtV6XlmmS37QjgJ0KnhYZyzojA==]

- Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei. (n.d.). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2219565/]

- Ji, J., et al. (n.d.). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. East China Normal University. [URL: https://scholar.ecnu.edu.

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249762. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10480211/]

- Rasal, V. P., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular Diversity, 26(5), 2931-2964. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9189032/]

- Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. (n.d.). Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/14756360500182276]

- Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (2025). ResearchGate. [URL: https://www.researchgate.net/publication/361661642_Neuroprotective_effects_of_novel_pyrrolidine-2-one_derivatives_on_scopolamine-induced_cognitive_impairment_in_mice_Behavioral_and_biochemical_analysis]

- Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. (n.d.). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16418047/]

- Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorg Med Chem Lett, 23(14), 4230-4. [URL: https://pubmed.ncbi.nlm.nih.gov/23743284/]

- Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10671607/]

- Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. (n.d.). JOCPR. [URL: https://www.jocpr.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5054]

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers Media S.A.. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2023.1249762/full]

- Stylianakis, I., et al. (2003). Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties. Bioorg Med Chem Lett, 13(10), 1699-703. [URL: https://pubmed.ncbi.nlm.nih.gov/12729645/]

- Gouliaev, A. H., & Senning, A. (1994). Pyrrolidone derivatives. Brain Res Brain Res Rev, 19(2), 180-222. [URL: https://pubmed.ncbi.nlm.nih.gov/8200185/]

- Borozdenko, D. A., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules, 26(20), 6124. [URL: https://pubmed.ncbi.nlm.nih.gov/34684705/]

- Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. (2022). Wiley Online Library. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.202104593]

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6683]

- Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. (2019). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30366078/]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn:443]

- 11. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride molecular weight.

An In-Depth Technical Guide to Methyl 2-methylpyrrolidine-2-carboxylate Hydrochloride: Properties, Synthesis, and Applications